molecular formula C15H16N2O4S B5069409 N-mesityl-3-nitrobenzenesulfonamide

N-mesityl-3-nitrobenzenesulfonamide

Cat. No.: B5069409
M. Wt: 320.4 g/mol
InChI Key: XBWLUAKLAAIPGE-UHFFFAOYSA-N
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Description

N-mesityl-3-nitrobenzenesulfonamide, also known as mesitylsulfonyl-nitrobenzene (MSNB), is a chemical compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. MSNB is a yellow crystalline solid that is soluble in organic solvents. It has a molecular weight of 319.38 g/mol and a melting point of 180-182°C.

Mechanism of Action

Target of Action

N-mesityl-3-nitrobenzenesulfonamide, like other sulfonamides, primarily targets enzymes involved in the synthesis of folic acid . These enzymes are crucial for the survival and growth of certain bacteria, making them ideal targets for antibacterial drugs .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroic acid . This disruption in the folic acid synthesis pathway leads to a decrease in the production of DNA, RNA, and proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine . The ADME properties of this compound and their impact on its bioavailability would need further investigation.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for the production of DNA, RNA, and proteins, this compound prevents bacteria from growing and proliferating .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can influence the compound’s action through drug-drug interactions

Future Directions

The use of N-mesityl substituted compounds in NHC-catalyzed reactions has been a topic of ongoing research . Future directions may include further investigation into the unique reactivity of these compounds and the development of new catalysts and reactions .

Properties

IUPAC Name

3-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-7-11(2)15(12(3)8-10)16-22(20,21)14-6-4-5-13(9-14)17(18)19/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWLUAKLAAIPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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